molecular formula C9H12FN B1439345 4-Fluoro-3-isopropylaniline CAS No. 710351-86-3

4-Fluoro-3-isopropylaniline

Cat. No.: B1439345
CAS No.: 710351-86-3
M. Wt: 153.2 g/mol
InChI Key: AEWMVMHKUNCBIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-isopropylaniline typically involves the reduction of 4-fluoronitrobenzene. One common method includes the following steps :

    Reactants: 4-fluoronitrobenzene, acetone, and a catalyst (e.g., platinum on charcoal).

    Reaction Conditions: The reactants are placed in a hydrogenation autoclave, heated to 80-85°C, and reduced at a hydrogen pressure of 0.2-1.0 MPa. The reaction is monitored until hydrogen uptake falls sharply, indicating completion.

    Isolation: The mixture is cooled, the catalyst is filtered off, and the product is isolated by distillation.

Industrial Production Methods: Industrial production methods for this compound often involve similar hydrogenation processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-isopropylaniline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions involving the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as platinum on charcoal or Raney nickel are used under hydrogenation conditions.

    Substitution: Reagents like sodium hydride or organolithium compounds are used for nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

4-Fluoro-3-isopropylaniline has extensive applications across various scientific research domains :

Mechanism of Action

The precise mechanism of action for 4-Fluoro-3-isopropylaniline remains an area of ongoing investigation. Current understanding suggests that it acts as a catalyst, mediating the formation of complexes with target molecules. These complexes undergo a series of reactions, ultimately resulting in the formation of new products . The compound’s fluorine and isopropyl groups play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

    4-Fluoroaniline: Lacks the isopropyl group, making it less sterically hindered.

    3-Isopropylaniline: Lacks the fluorine atom, affecting its electronic properties.

    4-Fluoro-N-methylaniline: Contains a methyl group instead of an isopropyl group, influencing its reactivity.

Uniqueness: 4-Fluoro-3-isopropylaniline’s unique combination of fluorine and isopropyl groups imparts distinct electronic and steric properties, making it a valuable intermediate in various synthetic processes. Its versatility and reactivity distinguish it from other similar compounds .

Properties

IUPAC Name

4-fluoro-3-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWMVMHKUNCBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666647
Record name 4-Fluoro-3-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710351-86-3
Record name 4-Fluoro-3-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710351-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-(propan-2-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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